2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride
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Overview
Description
2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride is a chemical compound known for its unique structure and properties It is composed of a benzenesulfonyl fluoride group attached to a butanoylamino chain, which is further connected to a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride typically involves multiple steps. One common method includes the following steps:
Amidation: The formation of an amide bond between the nitrophenyl group and a butanoyl chloride.
Sulfonylation: The attachment of a benzenesulfonyl fluoride group to the amide.
The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamide or sulfonate esters.
Scientific Research Applications
2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride has several applications in scientific research:
Industry: Utilized in the development of new materials and chemical processes due to its unique reactivity.
Mechanism of Action
The mechanism of action of 2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride involves its interaction with molecular targets such as enzymes. For example, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins. This inhibition is achieved through the formation of a covalent bond between the sulfonyl fluoride group and the serine residue in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl fluoride: Lacks the butanoylamino and nitrophenyl groups, making it less specific in its reactivity.
4-Nitrophenyl butanoate: Contains the nitrophenyl and butanoate groups but lacks the sulfonyl fluoride group.
N-Butanoyl-4-nitroaniline: Contains the butanoylamino and nitrophenyl groups but lacks the sulfonyl fluoride group.
Uniqueness
2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride is unique due to the presence of all three functional groups: the nitrophenyl, butanoylamino, and benzenesulfonyl fluoride. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research.
Properties
CAS No. |
19160-23-7 |
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Molecular Formula |
C16H15FN2O5S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-[4-(4-nitrophenyl)butanoylamino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C16H15FN2O5S/c17-25(23,24)15-6-2-1-5-14(15)18-16(20)7-3-4-12-8-10-13(11-9-12)19(21)22/h1-2,5-6,8-11H,3-4,7H2,(H,18,20) |
InChI Key |
SHKICSKXHAZURI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)F |
Origin of Product |
United States |
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